1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Analytical Chemistry QC/QA Method Development

This compound merges a 4-ethoxynaphthalene-1-sulfonyl group with a 3-(trifluoromethyl)phenyl piperazine, yielding a pharmacophore absent from all public bioactivity databases. Its hybrid scaffold lies at the intersection of LpxH inhibition and CB1R modulation, delivering a structurally unique probe ideal for target fishing, selectivity profiling, and SAR expansion of the ethoxynaphthalene sulfonyl piperazine series. With zero disclosed activity data, it guarantees complete novelty for phenotypic screening campaigns. The significant molecular weight shift (ΔMW +50.0 Da vs. the 4-F analog) enables unambiguous peak assignment in LC-MS method development. Bulk powder format is available; contact us for a tailored quotation.

Molecular Formula C23H23F3N2O3S
Molecular Weight 464.5
CAS No. 691380-76-4
Cat. No. B2473151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
CAS691380-76-4
Molecular FormulaC23H23F3N2O3S
Molecular Weight464.5
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C23H23F3N2O3S/c1-2-31-21-10-11-22(20-9-4-3-8-19(20)21)32(29,30)28-14-12-27(13-15-28)18-7-5-6-17(16-18)23(24,25)26/h3-11,16H,2,12-15H2,1H3
InChIKeyDUJLMOOQODPCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 691380-76-4): Structural Identity and Procurement Baseline


1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 691380-76-4) is a synthetic sulfonyl piperazine derivative with the molecular formula C₂₃H₂₃F₃N₂O₃S and a molecular weight of 464.5 g/mol . The compound features a 4-ethoxynaphthalene-1-sulfonyl moiety on one piperazine nitrogen and a 3-(trifluoromethyl)phenyl group on the other, placing it within a broader class of disubstituted sulfonyl piperazines investigated for antibacterial LpxH inhibition [1] and cannabinoid-1 receptor (CB1R) modulation [2]. As of the search date, no primary research articles, peer-reviewed bioactivity data, or patent exemplifications with quantitative biological measurements have been identified for this specific compound in any public database, including PubMed, ChEMBL, BindingDB, or PubChem [3]. Its only documented presence is as a screening compound in vendor catalogs.

Why Generic Substitution Fails for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine in Research Procurement


Sulfonyl piperazine derivatives cannot be generically interchanged because subtle modifications to the aryl substituents produce profound shifts in target engagement and selectivity. Within the 4-ethoxynaphthalene-1-sulfonyl piperazine subseries, even single-atom substitutions on the phenyl ring (e.g., 4-F vs. 3-CF₃ vs. 2-OEt vs. 3-Cl) can redirect activity from one biological target class to another . This is empirically demonstrated in the broader sulfonyl piperazine class where the LpxH inhibitor AZ1 [1] is structurally distinct from the CB1R-targeting 1-sulfonyl-4-acylpiperazines [2], and within the naphthalene sulfonyl subseries where the 3,4-dichlorophenyl analog shows LpxH inhibition while the 3-trifluoromethylphenyl variant (this compound) has no publicly reported target engagement [3]. The combination of the 3-CF₃ electron-withdrawing group and the 4-ethoxynaphthalene lipophilic anchor creates a unique pharmacophoric profile that cannot be replicated by the 4-fluorophenyl (CAS 325813-06-7), 2-ethoxyphenyl (CAS 441315-20-4), or 3-chlorophenyl analogs. Procuring a close analog under the assumption of functional equivalence carries an unquantifiable risk of target miss, as no cross-target selectivity data exist for this subseries.

Quantitative Differentiation Evidence for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 691380-76-4)


Molecular Weight Differentiation from Closest Structural Analogs Enables Chromatographic Resolution

The target compound (MW 464.5 Da) is distinguishable from its closest commercially available structural analogs by molecular weight. The 4-fluorophenyl analog (CAS 325813-06-7, MW 414.5 Da) differs by 50.0 Da, and the 2-ethoxyphenyl analog (CAS 441315-20-4, MW 426.5 Da) differs by 38.0 Da . These mass differences are sufficient for unambiguous resolution by LC-MS or GC-MS, enabling identity confirmation during procurement acceptance testing.

Analytical Chemistry QC/QA Method Development

Trifluoromethyl Substituent Confers Distinct Electronic and Lipophilic Profile vs. Halogen-Only Analogs

The 3-CF₃ substituent on the phenyl ring imparts significantly different electronic and lipophilic properties compared to mono-halogen analogs. The Hammett σₘ constant for CF₃ is +0.43, versus +0.37 for Cl and +0.34 for F [1]. This translates to stronger electron withdrawal, affecting the pKₐ of the piperazine nitrogen and potentially altering target binding. Additionally, the Hansch π value for CF₃ (+0.88) exceeds that of Cl (+0.71) and F (+0.14) [2], predicting higher lipophilicity that influences membrane permeability and non-specific protein binding. A structurally related piperidine analog (1-(4-ethoxynaphthalene-1-sulfonyl)piperidine) has a measured logP of 3.70 , and the addition of the 3-CF₃-phenylpiperazine moiety is expected to further increase logP beyond that of the 4-fluorophenyl analog.

Medicinal Chemistry SAR Physicochemical Properties

Hydrogen Bond Acceptor Count Distinguishes Target Compound from Carbonyl-Containing Sulfonyl Piperazine Pharmacophores

The target compound (C₂₃H₂₃F₃N₂O₃S) possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) based on its molecular formula . This distinguishes it from the well-characterized sulfonyl piperazine LpxH inhibitor class: AZ1 (CAS 901260-40-0, MW 453.48) has identical HBA/HBD counts (6/0) but includes an N-acetyl indoline scaffold rather than a naphthalene ring, while JH-LPH-33 (MW 487.92) adds a chlorine atom, increasing MW by 23.4 Da without changing HBA/HBD [1]. Compared to 1-sulfonyl-4-acylpiperazine CB1R inverse agonists, which contain an additional carbonyl oxygen (HBA = 7+), the target compound's reduced HBA count predicts lower topological polar surface area and potentially improved blood-brain barrier penetration if CNS activity were to be explored [2].

Drug Design ADME Prediction Pharmacophore Modeling

Absence of Public Bioactivity Data Is a Procurement-Relevant Differentiator Requiring Custom Profiling

As of the search date, this compound has no indexed bioactivity data in any major public database. Systematic searches of ChEMBL, BindingDB, PubChem BioAssay, and PubMed returned zero entries with quantitative IC₅₀, Kᵢ, EC₅₀, or related measurements for CAS 691380-76-4 [1]. In contrast, the structurally related LpxH inhibitor AZ1 has documented antibacterial activity [2], and the 3,4-dichlorophenyl analog of the ethoxynaphthalene sulfonyl piperazine series is described as an LpxH inhibitor [3]. Similarly, 1-sulfonyl-4-acylpiperazines have published CB1R binding data (representative compound: CB1R IC₅₀ = 2.2 nM) [4]. This compound's complete absence from the bioactivity literature means it occupies a unique position: it is a structurally distinct, commercially available chemical probe with no known target engagement profile. For researchers seeking to explore novel target space or validate predicted off-target liabilities, this represents a differentiated procurement opportunity.

Screening Target Identification Chemical Biology

Recommended Application Scenarios for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Based on Available Evidence


Chemical Probe for Exploring Novel Target Space in Antibacterial LpxH or Cannabinoid Receptor Programs

The compound's structural features—4-ethoxynaphthalene-1-sulfonyl group combined with a 3-CF₃-phenylpiperazine—place it at the intersection of two pharmacologically validated target classes. The ethoxynaphthalene sulfonyl motif appears in compounds described as LpxH inhibitors [1], while the 3-CF₃-phenylpiperazine motif is present in CB1R-targeting sulfonylated piperazines [2]. However, no cross-target selectivity data exist for this specific combination. Researchers seeking to explore whether this hybrid scaffold exhibits activity at either target, or at an entirely novel target, can use this compound as a structurally unique probe. The complete absence of public bioactivity data [3] makes it particularly suitable for target fishing or phenotypic screening campaigns where novelty is prioritized.

SAR Comparator for Evaluating the Contribution of the 3-Trifluoromethyl Group in Ethoxynaphthalene Sulfonyl Piperazine Series

For laboratories engaged in structure-activity relationship (SAR) studies of the ethoxynaphthalene sulfonyl piperazine series, this compound serves as a key comparator for evaluating the electronic and steric effects of the 3-CF₃ substituent. The Hammett σₘ value for CF₃ (+0.43) is measurably higher than Cl (+0.37) and F (+0.34) [4], and the Hansch π value (+0.88) significantly exceeds that of other halogen substituents [5]. By comparing this compound side-by-side with the 4-fluorophenyl analog (CAS 325813-06-7, MW 414.5), the 3-chlorophenyl analog, and the 2-ethoxyphenyl analog (CAS 441315-20-4) in the same assay panel, researchers can isolate the contribution of the CF₃ group to target binding, selectivity, and ADME properties.

Analytical Reference Standard for LC-MS Method Development and Procurement Identity Verification

The significant molecular weight difference (ΔMW = +50.0 Da vs. the 4-fluorophenyl analog; ΔMW = +38.0 Da vs. the 2-ethoxyphenyl analog) enables this compound to serve as a distinguishable reference standard in LC-MS method development. When establishing analytical methods for a panel of ethoxynaphthalene sulfonyl piperazine screening compounds, the unique mass of 464.5 Da provides unambiguous chromatographic peak assignment, reducing the risk of misidentification that can occur when handling multiple analogs with similar retention times.

Computational Chemistry and Docking Studies Requiring a Structurally Distinct Sulfonyl Piperazine with Predictable Physicochemical Properties

The compound's well-defined molecular formula (C₂₃H₂₃F₃N₂O₃S), zero H-bond donors, and 6 H-bond acceptors make it suitable for computational docking and molecular dynamics studies. Its HBA/HBD profile (6/0) distinguishes it from 1-sulfonyl-4-acylpiperazines, which bear an additional carbonyl HBA [2]. The logP of a closely related ethoxynaphthalene sulfonyl compound (piperidine analog) has been measured at 3.70 , providing a reference point for predicting the target compound's lipophilicity. This compound can serve as an in silico comparator for virtual screening campaigns targeting LpxH [1] or CB1R [2], where the contribution of the naphthalene vs. indoline scaffold to binding energy can be computationally assessed.

Quote Request

Request a Quote for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.